

# In vivo dosage and administration of AZ-10417808

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | AZ-10417808 |           |
| Cat. No.:            | B1665885    | Get Quote |

## **Application Notes and Protocols: AZ-10417808**

For Research Use Only. Not for use in diagnostic procedures.

#### **Abstract**

**AZ-10417808**, also known as AQZ-1, is a potent and selective, non-peptide small molecule inhibitor of caspase-3. As a key executioner caspase in the apoptotic pathway, caspase-3 is a significant therapeutic target in a variety of pathologies characterized by excessive cell death. These application notes provide a summary of the known biochemical properties of **AZ-10417808**, its mechanism of action, and generalized protocols for its use in in vitro and conceptual guidance for in vivo studies.

## **Biochemical and Pharmacological Data**

**AZ-10417808** is a member of the anilinoquinazoline (AQZ) class of compounds. It demonstrates high selectivity for caspase-3 over other caspases, making it a valuable tool for investigating the specific role of this enzyme in apoptotic processes.



| Property             | Value                                                                                               | Reference |
|----------------------|-----------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name           | 2-[(3,4-<br>dichlorophenyl)amino]-6-nitro-<br>4-oxo-N-(prop-2-en-1-<br>yl)quinazoline-8-carboxamide |           |
| Synonyms             | AQZ-1                                                                                               | _         |
| CAS Number           | 331645-84-2                                                                                         |           |
| Molecular Formula    | C18H13Cl2N5O4                                                                                       |           |
| Molecular Weight     | 434.23 g/mol                                                                                        |           |
| Mechanism of Action  | Selective, reversible inhibitor of caspase-3                                                        | [1]       |
| Ki (human caspase-3) | 247 nM                                                                                              | [1]       |
| Selectivity          | >40-fold selective over<br>caspases-1, -2, -6, -7, and -8<br>(Ki > 10 μM)                           | [1]       |
| Cellular Activity    | Blocks staurosporine-induced apoptosis in SH-SY5Y cells                                             | [1]       |

## **Mechanism of Action and Signaling Pathway**

**AZ-10417808** exerts its anti-apoptotic effects by directly inhibiting the enzymatic activity of caspase-3. Caspase-3 is a critical executioner caspase that, once activated by initiator caspases (such as caspase-9), cleaves a wide range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. By binding to and inhibiting caspase-3, **AZ-10417808** prevents these downstream events, thereby preserving cell viability.





Click to download full resolution via product page

Caption: The role of **AZ-10417808** in the caspase-3 mediated apoptotic pathway.

## In Vivo Dosage and Administration

Disclaimer: As of the latest literature review, specific in vivo dosage and administration protocols for **AZ-10417808** have not been publicly reported. The following information is



provided as a general guideline for initiating in vivo studies with a novel caspase-3 inhibitor and should be adapted based on preliminary dose-ranging and toxicology studies.

#### **General Considerations for Preclinical Studies**

- Animal Model Selection: The choice of animal model should be relevant to the disease or condition being studied where apoptosis plays a significant role (e.g., neurodegenerative disease models, ischemia-reperfusion injury models).
- Formulation: AZ-10417808 is a small molecule that will likely require formulation for in vivo delivery. Solubility and stability in various vehicles should be determined. Common vehicles for preclinical studies include saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), or a mixture of solvents like DMSO and polyethylene glycol (PEG).
- Route of Administration: The route of administration will depend on the target tissue and the pharmacokinetic properties of the compound. Potential routes include intravenous (IV), intraperitoneal (IP), oral (PO), and subcutaneous (SC).
- Dose-Ranging Studies: A pilot dose-ranging study is essential to determine the maximum tolerated dose (MTD) and to identify a preliminary effective dose range. This typically involves administering single escalating doses to small groups of animals and monitoring for signs of toxicity.

### **Hypothetical Experimental Protocol for a Rodent Model**

This protocol is a generalized starting point and must be optimized.

Objective: To assess the efficacy of AZ-10417808 in a mouse model of [disease].

Materials:

#### AZ-10417808

- Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)
- Experimental animals (e.g., C57BL/6 mice)
- Dosing syringes and needles



#### Protocol:

- Formulation Preparation: Prepare a stock solution of AZ-10417808 in 100% DMSO. On the
  day of dosing, dilute the stock solution with the appropriate vehicle to the final desired
  concentrations. Ensure the final concentration of DMSO is well-tolerated by the animals
  (typically ≤10%).
- Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
- Dose Groups: Divide animals into multiple groups (n=8-10 per group):
  - Group 1: Vehicle control
  - Group 2: Low dose AZ-10417808 (e.g., 1 mg/kg)
  - Group 3: Mid dose AZ-10417808 (e.g., 5 mg/kg)
  - Group 4: High dose AZ-10417808 (e.g., 25 mg/kg)
- Administration: Administer the formulation via the chosen route (e.g., IP injection) at a volume of 10 mL/kg body weight.
- Monitoring: Monitor animals for clinical signs of toxicity, body weight changes, and any behavioral abnormalities.
- Efficacy Assessment: At a predetermined time point post-treatment, assess the therapeutic efficacy based on the disease model (e.g., behavioral tests, tissue histology, biomarker analysis).
- Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: In a satellite group of animals, collect blood and tissue samples at various time points after dosing to determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) and to correlate drug exposure with the pharmacodynamic effect (e.g., inhibition of caspase-3 activity in the target tissue).





Click to download full resolution via product page

Caption: A generalized workflow for preclinical in vivo studies of AZ-10417808.



### In Vitro Experimental Protocol

The following protocol is based on the methodology described for evaluating **AZ-10417808**'s effect on staurosporine-induced apoptosis in SH-SY5Y neuroblastoma cells[1].

Objective: To determine the inhibitory effect of **AZ-10417808** on caspase-3 activity and apoptosis in a cell-based assay.

#### Materials:

- SH-SY5Y cells
- Cell culture medium (e.g., DMEM/F12 with 10% FBS)
- AZ-10417808
- Staurosporine
- Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
- Cell lysis buffer
- Plate reader (absorbance or fluorescence)

#### Protocol:

- Cell Culture: Culture SH-SY5Y cells in standard conditions (37°C, 5% CO<sub>2</sub>).
- Cell Plating: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
- Compound Treatment: Pre-treat the cells with various concentrations of **AZ-10417808** (e.g., 0.1, 1, 10, 100  $\mu$ M) or vehicle control for 1-2 hours.
- Apoptosis Induction: Induce apoptosis by adding staurosporine (e.g.,  $1~\mu M$ ) to the wells and incubate for 4-6 hours.
- Cell Lysis: Wash the cells with PBS and then add cell lysis buffer.



- Caspase-3 Activity Assay: Add the caspase-3 substrate to the cell lysates and incubate at 37°C.
- Data Acquisition: Measure the absorbance or fluorescence at appropriate intervals using a plate reader.
- Data Analysis: Calculate the percentage of caspase-3 inhibition for each concentration of **AZ-10417808** compared to the staurosporine-treated control. Determine the IC<sub>50</sub> value.

## **Safety Precautions**

Standard laboratory safety procedures should be followed when handling **AZ-10417808**. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. The toxicological properties of this compound have not been extensively studied; therefore, it should be handled with care.

### **Ordering Information**

**AZ-10417808** is available from various chemical suppliers for research purposes. Please refer to the supplier's documentation for specific storage and handling instructions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Novel small molecule inhibitors of caspase-3 block cellular and biochemical features of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In vivo dosage and administration of AZ-10417808].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1665885#in-vivo-dosage-and-administration-of-az-10417808]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com